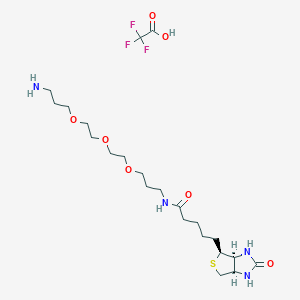

Biotin-C1-PEG3-C3-amine (TFA)

Description

Significance of Biotinylation in Contemporary Biomedical Research

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences. creative-proteomics.comexcedr.com The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin is the foundation of its utility. creative-proteomics.comnews-medical.net This interaction, one of the strongest known in nature, allows for the highly selective detection, purification, and immobilization of biotin-tagged molecules. thermofisher.com

Key applications of biotinylation in research include:

Protein Detection and Purification: Biotinylated proteins can be easily detected and isolated from complex mixtures using avidin or streptavidin immobilized on surfaces like beads or plates. creative-proteomics.comexcedr.com This is fundamental in techniques like Western blotting, ELISA, and immunoprecipitation. excedr.com

Cellular Labeling and Imaging: Attaching biotin to specific molecules allows researchers to visualize their location and movement within cells. creative-proteomics.com

Probing Molecular Interactions: Biotinylation is instrumental in studying protein-protein and protein-nucleic acid interactions. creative-proteomics.com

Drug Targeting: The high affinity of biotin for its receptors, which are often overexpressed on the surface of cancer cells, is exploited for targeted drug delivery. researchgate.net

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures

Polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) oxide that are widely used as flexible spacers in bioconjugation. purepeg.comaxispharm.com Their inclusion in molecular constructs like Biotin-C1-PEG3-C3-amine (TFA) imparts several beneficial properties. broadpharm.comprecisepeg.com

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.combiochempeg.com It is available in various lengths and structures, including linear and branched forms, which allows for precise control over the spacing and architecture of the final conjugate. biopharminternational.comresearchgate.net The repeating oxyethylene units give the PEG chain flexibility and a large hydrodynamic volume. biochempeg.combiopharminternational.com In the context of Biotin-C1-PEG3-C3-amine (TFA), the "PEG3" designation indicates a chain of three repeating ethylene glycol units.

The incorporation of a PEG linker into a bioconjugate can significantly alter its physicochemical and biological properties:

Increased Solubility: PEG's hydrophilic nature can enhance the solubility of hydrophobic molecules in aqueous environments, which is crucial for biological applications. precisepeg.comthermofisher.com

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules, which can be important for maintaining the biological activity of proteins or facilitating binding events. broadpharm.com

Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation, leading to a longer circulation half-life in biological systems. precisepeg.comnih.gov

Reduced Immunogenicity: The PEG chain can shield antigenic sites on a molecule, reducing the likelihood of an immune response. precisepeg.comnih.gov

Improved Pharmacokinetics: By increasing the size and stability of a molecule, PEGylation can alter its distribution and clearance from the body. nih.govnih.gov

Role of Amine Functionality in Reactive Bioconjugation Chemistries

The primary amine (-NH2) group at one end of the Biotin-C1-PEG3-C3-amine (TFA) molecule is a key reactive handle for conjugation. Primary amines are nucleophilic and can readily react with a variety of electrophilic functional groups to form stable covalent bonds. creative-proteomics.comthermofisher.com

Common reactions involving primary amines in bioconjugation include:

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is one of the most common methods for labeling proteins. creative-proteomics.comwikipedia.org

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate Schiff base, which is then reduced to a stable amine linkage.

Isothiocyanate Chemistry: Reaction with isothiocyanates to form thiourea (B124793) linkages. thermofisher.com

The reactivity of the amine group is pH-dependent, with optimal reactivity typically occurring at a slightly alkaline pH (8.5-9.5). thermofisher.com This allows for controlled, site-specific modifications of target molecules.

Overview of Biotin-PEG-Amine Conjugates in Research Paradigms

Biotin-PEG-amine conjugates are versatile reagents used in a wide array of research applications. biochempeg.com They serve as building blocks for creating complex molecular architectures with tailored properties. One of the most significant applications is in the synthesis of PROTACs. medchemexpress.comglpbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. In this context, a Biotin-PEG-amine linker can be used to connect a ligand that binds to the target protein with a ligand for the E3 ligase.

Furthermore, these conjugates are employed in:

Surface Immobilization: The amine group can be used to attach the biotin-PEG moiety to surfaces for creating biosensors or affinity purification matrices.

Nanoparticle Functionalization: Biotin-PEG-amine linkers can be conjugated to nanoparticles to facilitate targeted delivery and imaging. scispace.com

Click Chemistry: The amine group can be modified to introduce other functionalities, such as azides or alkynes, for use in click chemistry reactions. targetmol.com

Chemical and Physical Properties of Biotin-C1-PEG3-C3-amine (TFA)

The properties of Biotin-C1-PEG3-C3-amine (TFA) are derived from its constituent parts.

| Property | Value | Source |

| Molecular Formula | C22H38F3N3O7S | cymitquimica.com |

| Molecular Weight | 545.62 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥95% | biochempeg.com |

| Storage | Recommended at -5°C, dry, and away from sunlight. | biochempeg.com |

This data is interactive. Click on the headers to sort.

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGRJSOZRCYLM-QMBKNIKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F3N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Biotin C1 Peg3 C3 Amine Derivatives

Strategic Design Considerations for Biotin-PEG-Amine Conjugates

The design of biotin-PEG-amine linkers is a multi-faceted process where each component of the molecule plays a distinct and vital role. The PEG chain, the spacer arms, and the nature of the PEG polymer itself are all selected to optimize the final conjugate's performance in its intended biological application.

Polyethylene (B3416737) glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer frequently used in bioconjugation. biochempeg.comwisdomlib.org The attachment of PEG chains, a process known as PEGylation, can improve the stability and solubility of molecules while reducing non-specific protein absorption. biochempeg.com

The length of the PEG chain is a critical determinant of the conjugate's properties. In Biotin-C1-PEG3-C3-amine, the "PEG3" designation indicates a short chain consisting of three ethylene (B1197577) glycol units. This specific length offers several advantages:

Hydrophilicity : The PEG3 linker enhances the water solubility of the biotin (B1667282) conjugate, which can prevent aggregation of the labeled proteins when stored in solution. aatbio.com

Steric Hindrance : Linear PEG chains grafted onto a surface can create steric hindrance, which can inhibit protein adsorption and reduce recognition by macrophages. rsc.orgresearchgate.net While longer PEG chains provide a greater "stealth" effect, excessive PEGylation can also inhibit desired interactions, such as cellular uptake or binding to target proteins. rsc.org A short PEG3 linker represents a balance, providing solubility and spacing while minimizing excessive steric shielding.

The architecture of the PEG linker, typically linear or branched, also influences its effects. Linear PEGs are single chains, while branched PEGs contain multiple chains radiating from a central core. creative-diagnostics.com For a specific linker like Biotin-C1-PEG3-C3-amine, a linear architecture is employed to provide a defined and flexible connection between the biotin and the terminal amine group.

Spacer arms are molecular linkers that create distance between the functional components of a conjugate, such as the biotin and the reactive amine group. lifetein.com In Biotin-C1-PEG3-C3-amine, the "C1" (a single carbon atom, likely a methylene group) and "C3" (a three-carbon propyl chain) are alkyl spacers. These spacers are crucial for overcoming steric hindrance, which can be a significant issue when the small biotin molecule (244 Da) attempts to bind to the deep biotin-binding pocket of proteins like avidin (B1170675) or streptavidin. thermofisher.com

The length and flexibility of the spacer arm can significantly impact the biological activity of the conjugate. nih.gov Research has shown that an optimal spacer arm length is necessary for enhancing cell adhesion and minimizing cellular stress responses in certain applications. nih.gov Longer spacers can reduce steric hindrance but may also introduce unwanted flexibility. lifetein.com The combination of the C1 and C3 spacers, along with the PEG3 linker, in Biotin-C1-PEG3-C3-amine is designed to position the biotin molecule away from the conjugated substance, thereby ensuring its accessibility to its binding partners is not impeded.

PEG linkers can be classified based on their molecular weight distribution as either monodisperse or polydisperse. chempep.com

Monodisperse PEGs are pure compounds with a precise, single molecular weight and a defined number of ethylene glycol units. biochempeg.combroadpharm.com This means every molecule in the sample is identical.

Polydisperse PEGs are mixtures of polymer chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1. biochempeg.combiochempeg.com

For applications in drug design and the development of complex molecules like PROTACs, monodisperse PEG linkers are highly preferred. biochempeg.combroadpharm.com The use of a monodisperse PEG3 linker in Biotin-C1-PEG3-C3-amine ensures that the final conjugated product is homogeneous, with uniform properties and predictable behavior. This contrasts with polydisperse PEGs, where the heterogeneity of the linker can lead to a final product with varied characteristics, complicating analysis, and affecting the consistency and reproducibility of the drug's quality. biochempeg.com

Table 1: Comparison of Monodisperse and Polydisperse PEG Linkers

| Feature | Monodisperse PEG | Polydisperse PEG |

| Composition | Pure, single molecular entity with a precise molecular weight. broadpharm.com | A mixture of polymers with a range of molecular weights. broadpharm.com |

| Polydispersity Index (PDI) | Equal to 1. biochempeg.com | Greater than 1, typically around 1.02 to 20. biochempeg.com |

| Product Homogeneity | Results in a homogeneous, well-defined final conjugate. biochempeg.com | Leads to heterogeneity in the final product. biochempeg.com |

| Applications | Preferred for modern drug design, ADCs, and small molecule drugs where precision is key. biochempeg.combroadpharm.com | Used in many early-generation PEGylated protein drugs to increase bulk and lower clearance rates. biochempeg.combroadpharm.com |

| Advantages | Ensures reproducibility and consistent quality of the final product. biochempeg.com | Can be less expensive and easier to prepare for certain applications. biochempeg.com |

| Disadvantages | Can be more complex and costly to synthesize. | Can complicate synthesis, purification, and analysis of the final conjugate. biochempeg.com |

Activated Biotin Precursors in Amine Conjugation

To create a conjugate like Biotin-C1-PEG3-C3-amine, where a terminal amine group is present for further reaction, the synthesis often involves reacting a biotin precursor with a PEG-diamine linker. The key step is the formation of a stable amide bond between the carboxylic acid group of biotin and an amine group on the linker. This requires the activation of the carboxyl group. Two of the most common and effective methods for this activation are N-Hydroxysuccinimide (NHS) ester chemistry and carbodiimide-mediated coupling.

The use of N-hydroxysuccinimide (NHS) esters is one of the most popular methods for biotinylating molecules. thermofisher.com This strategy involves a two-step conceptual process:

Activation : The carboxylic acid on the biotin molecule is first converted into a more reactive NHS ester.

Coupling : The resulting NHS-activated biotin reagent reacts efficiently and specifically with primary amines (-NH2) under mild conditions (typically pH 7-9) to form a stable, covalent amide bond. thermofisher.com During this reaction, the NHS molecule is released as a leaving group. thermofisher.com

This method is widely used for labeling proteins and antibodies, as primary amines are readily available on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. thermofisher.com The resulting amide bond is highly stable, ensuring the biotin remains firmly attached to its target.

Carbodiimides are a class of compounds that facilitate the formation of amide bonds between a carboxyl group and a primary amine. thermofisher.com The most common water-soluble carbodiimide used in bioconjugation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-proteomics.com

The EDC-mediated reaction proceeds as follows:

Carboxyl Activation : EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.com

Nucleophilic Attack : This intermediate can then be attacked by a primary amine, forming the desired amide bond and releasing an isourea byproduct.

While effective, the O-acylisourea intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed, which regenerates the original carboxyl group and lowers the reaction efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. creative-proteomics.com The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is more resistant to hydrolysis and reacts efficiently with the amine, significantly improving the yield of the final amide conjugate. creative-proteomics.com This EDC/NHS combination is a versatile and widely used method for labeling biomolecules. thermofisher.com

Table 2: Comparison of Amine Conjugation Methodologies

| Feature | NHS Ester Chemistry | Carbodiimide-Mediated Coupling (EDC/NHS) |

| Mechanism | A pre-activated biotin-NHS ester reacts directly with a primary amine. thermofisher.com | EDC activates a carboxyl group, which is then stabilized by NHS before reacting with a primary amine. creative-proteomics.com |

| Reactants | Biotin-NHS ester, amine-containing molecule. | Biotin with a carboxyl group, EDC, NHS, amine-containing molecule. thermofisher.com |

| Reaction pH | Optimal at pH 7-9. thermofisher.com | Can be performed at acidic to neutral pH (e.g., 4.7-7.4). thermofisher.com |

| Key Intermediate | None (direct reaction). | O-acylisourea, followed by a more stable NHS ester. creative-proteomics.com |

| Advantages | Simple, efficient, and highly specific for primary amines. thermofisher.com | Versatile, allows for direct conjugation from a native carboxyl group without prior activation of the biotin molecule. thermofisher.com |

| Considerations | The NHS ester is susceptible to hydrolysis, requiring anhydrous storage and careful handling. thermofisher.com | Can lead to protein polymerization if both carboxyls and amines are present on the target molecule; requires careful control of reactant stoichiometry. thermofisher.comthermofisher.com |

Polyethylene Glycol Functionalization for Amine Introduction

Polyethylene glycol (PEG) is a widely utilized polymer in bioconjugation due to its biocompatibility, hydrophilicity, and ability to reduce non-specific interactions. nih.govthermofisher.com For the synthesis of Biotin-C1-PEG3-C3-amine, the introduction of a terminal amine group onto the PEG3 moiety is a crucial step, enabling subsequent conjugation to other molecules.

The creation of amine-terminated PEG involves the conversion of the terminal hydroxyl groups of a PEG diol into primary amines. Several methods have been established to achieve this transformation with high efficiency and purity. A prevalent and high-yielding strategy involves a two-step process starting from the corresponding hydroxyl-terminated polyglycol. nih.gov

First, the hydroxyl end-groups are converted to a more reactive leaving group, such as a mesylate or tosylate, by reacting the PEG-OH with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, often in the presence of a base like triethylamine (TEA). nih.govgoogle.com The resulting PEG-mesylate or PEG-tosylate is then subjected to nucleophilic substitution.

One common pathway is the reaction with sodium azide (B81097) (NaN₃) to form a PEG-azide intermediate. nih.govgoogle.com This intermediate is stable and can be purified before the final reduction step. The azide is then reduced to a primary amine. While various reducing agents can be used, a facile and effective method employs zinc powder in the presence of ammonium chloride. nih.gov Other established reduction methods include the use of triphenylphosphine (PPh₃) in what is known as the Staudinger reaction. mdpi.com

Historically, methods such as direct nucleophilic displacement with aqueous ammonia (a variation of the Hoffmann reaction) or the Gabriel synthesis using potassium phthalimide were employed. google.com However, these methods often suffer from drawbacks, including significant hydrolysis of the activated PEG back to PEG-OH, particularly with higher molecular weight PEGs, which reduces the purity of the final amine-terminated product. google.com

| Method | Key Reagents | Intermediate | Typical Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Azide Reduction (Zn/NH₄Cl) | 1. MsCl/TEA 2. NaN₃ 3. Zn, NH₄Cl | PEG-Azide | High (>95%) nih.gov | + High yield and purity

|

| Staudinger Reaction | 1. MsCl/TEA

| PEG-Azide | High (>95%) mdpi.com | + High functionalization efficiency mdpi.com |

| Gabriel Synthesis | 1. Tosyl Chloride

| PEG-Phthalimide | Good (75-88%) nih.gov | + Avoids over-alkylation

|

| Direct Ammonolysis | 1. Tosyl Chloride

| None | Variable | - Significant hydrolysis to PEG-OH byproduct google.com |

For complex conjugates, precise control over the reaction sequence is paramount. This is achieved through the use of heterobifunctional PEG derivatives, which possess two different reactive functional groups at their termini (e.g., X-PEG-Y). biochempeg.com To prevent unwanted side reactions, such as homodimerization, one of the functional groups is temporarily blocked with a protecting group. mdpi.com

The synthesis of these derivatives often starts with a symmetrical dihydroxy PEG (HO-PEG-OH). mdpi.comgoogle.com A key strategy involves reacting the diol with a limited amount of an activating agent (e.g., tosyl chloride), leading to the statistical formation of mono-tosylated PEG, along with di-tosylated and unreacted starting material. mdpi.com After purification, the mono-activated PEG serves as a versatile intermediate. The tosyl group can be converted into one desired functionality (e.g., an azide), while the hydroxyl group at the other end can be converted into a second, different functionality.

This mono-protection strategy allows for the sequential and directed conjugation of different molecules to each end of the PEG spacer. google.com For instance, one end can be modified to carry the biotin moiety, while the other end is functionalized with the terminal amine, ensuring the synthesis of a well-defined, homogeneous final product. This contrasts with homobifunctional PEGs (X-PEG-X), which are primarily used for cross-linking applications. biochempeg.com

| PEG Derivative Type | Structure Example | Primary Role in Synthesis |

|---|---|---|

| Monofunctional | mPEG-NH₂ | Prevents cross-linking and bridging reactions. biochempeg.com Used to attach a single PEG chain to a molecule. |

| Homobifunctional | H₂N-PEG-NH₂ | Acts as a cross-linking agent to connect two identical or similar molecules. |

| Heterobifunctional | Biotin-PEG-NH₂ | Serves as a spacer to link two different molecules in a controlled, stepwise manner. biochempeg.comjenkemusa.com |

| Mono-protected Heterobifunctional | HO-PEG-N₃ | Allows for sequential modification of each terminus, enabling controlled synthesis of complex conjugates. mdpi.com |

Advanced Synthetic Strategies for Homogeneous Conjugates

A primary goal in the synthesis of bioconjugates is to produce a structurally uniform, or homogeneous, final product. Heterogeneity, where a mixture of products with different structures or conjugation sites is formed, can lead to variability in performance. Several advanced strategies are employed to maximize homogeneity.

The foundational strategy, as previously discussed, is the use of well-defined, mono-protected heterobifunctional linkers. mdpi.com This approach allows for a controlled, stepwise assembly of the final molecule, ensuring that biotin is attached at one specific end and the reactive amine is present at the other.

Beyond the linker itself, advanced conjugation chemistries that are highly specific and efficient can significantly improve homogeneity. Technologies like SoluLINK® bioconjugation, which converts amines to aromatic hydrazine (HyNic) groups and pairs them with aromatic aldehyde (4FB) partners, create highly stable bonds with minimal side reactions and prevent the formation of homodimers. vectorlabs.com Such methods, which are designed for high conversion efficiency, simplify the purification process as there are fewer side products to remove. vectorlabs.com

Furthermore, the principles of "click chemistry," characterized by reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts, are increasingly applied. While the formation of Biotin-C1-PEG3-C3-amine typically involves amide bond formation, related strategies using azide-alkyne cycloadditions for other conjugations exemplify the move toward more controlled and efficient reactions that produce cleaner, more homogeneous products. jenkemusa.com The overarching goal of these advanced strategies is to achieve near-quantitative conversion of the starting materials into a single, well-defined product, thereby ensuring reproducibility and reliability. vectorlabs.comrsc.org

Solid-Phase Synthesis Approaches for Biotinylated Probes

Solid-phase synthesis (SPS) has emerged as a powerful and efficient methodology for the construction of complex biomolecules, including biotinylated probes. This technique involves the stepwise addition of building blocks to a growing chain that is covalently attached to an insoluble resin support. A key advantage of SPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding tedious purification steps after each reaction.

A modular and flexible solid-phase synthetic route is particularly well-suited for creating a variety of biotinylated probes with different linker lengths and functionalities. acs.org This approach often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard strategy in peptide synthesis, which can be readily adapted for the assembly of biotin-PEG-amine linkers. acs.org

The general strategy for the solid-phase synthesis of a biotinylated probe with a PEG linker involves several key steps:

Resin Functionalization: The synthesis begins with a solid support, such as a polystyrene resin, which is functionalized with a suitable linker. The choice of linker is critical as it must be stable throughout the synthesis and allow for the clean cleavage of the final product from the resin.

Iterative Monomer Addition: The PEG spacer is constructed by the sequential addition of PEG monomer units. For instance, Fmoc-protected amino-PEG-acid monomers can be used. The Fmoc protecting group on the amine is removed with a mild base, typically piperidine in dimethylformamide (DMF), to expose a free amine for the next coupling reaction.

Biotin Conjugation: Once the desired PEG linker length is achieved, biotin is coupled to the terminal amine of the resin-bound PEG chain. This is typically achieved by activating the carboxylic acid group of biotin with coupling reagents such as PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Cleavage and Deprotection: Finally, the completed biotinylated probe is cleaved from the solid support and any remaining protecting groups are removed. This is often accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), which also yields the trifluoroacetate salt of the amine-terminated product.

The modularity of this approach allows for the straightforward variation of the PEG spacer length by simply adjusting the number of PEG monomer coupling cycles.

Table 1: Key Reagents in Solid-Phase Synthesis of Biotinylated Probes

| Reagent/Component | Function | Common Examples |

|---|---|---|

| Solid Support | Insoluble matrix for synthesis | Polystyrene resins (e.g., Wang resin, Rink amide resin) |

| Linker | Connects the growing chain to the resin | Acid-labile linkers (for cleavage with TFA) |

| Protecting Group | Temporarily blocks reactive functional groups | Fmoc (9-fluorenylmethoxycarbonyl) for amines |

| Deprotection Reagent | Removes the protecting group | 20% Piperidine in DMF |

| Coupling Reagents | Activate carboxylic acids for amide bond formation | HBTU, HATU, PyBop, DIC/HOBt |

| Base | Facilitates coupling reactions | DIPEA, NMM |

| Cleavage Reagent | Releases the final product from the resin | Trifluoroacetic acid (TFA) |

Improved Synthetic Routes for Enhanced Yield and Purity

While solid-phase synthesis offers significant advantages, solution-phase synthesis remains a viable and often preferred method for large-scale production. Research in this area focuses on developing improved synthetic routes that enhance both the yield and purity of the final Biotin-PEG-amine product.

One common strategy in solution-phase synthesis involves the activation of biotin's carboxylic acid group to facilitate its coupling with an amine-terminated PEG linker. A widely used method employs N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable biotin-NHS ester. researchgate.net This activated ester can then react efficiently with the primary amine of a PEG linker to form a stable amide bond. researchgate.net

A multi-step synthetic route for preparing PEGylated biotin derivatives with high yield and purity has also been described. google.com This approach involves the synthesis of an amino-polyethylene glycol t-butyl ester, which is then reacted with a biotin-NHS ester. The final step is the deprotection of the t-butyl ester to yield the desired product. This method provides a controlled, stepwise approach that allows for purification at intermediate stages, leading to a final product of high purity.

The conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols is a critical step in the synthesis of these linkers. A facile and high-yielding strategy involves a two-step process: conversion of the terminal hydroxyl groups to azides via their corresponding mesylates, followed by reduction of the azides to amines using zinc in the presence of ammonium chloride. mdpi.com This method has been shown to achieve end-group conversions of over 99% with isolated yields ranging from 82% to 99%. mdpi.com

Table 2: Comparison of Synthetic Strategies for Biotin-PEG-Amine Derivatives

| Synthetic Approach | Key Steps | Advantages | Reported Yields/Purity |

|---|---|---|---|

| Solid-Phase Synthesis (Fmoc-based) | Iterative coupling on a resin support, cleavage with TFA | High efficiency, easy purification of intermediates, modularity | Generally high, with purities often suitable for direct use |

| Solution-Phase Synthesis (Biotin-NHS ester) | Activation of biotin with DCC/NHS, coupling with PEG-amine | Scalability, well-established chemistry | Good to high yields, purity dependent on purification methods |

| Multi-step Solution-Phase Synthesis | Stepwise synthesis of functionalized PEG, coupling with activated biotin, deprotection | High control over each step, potential for high purity | Described as providing "higher yield and purity" google.com |

| Hydroxyl to Amine Conversion | Mesylation of PEG-OH, azidation, Zn/NH4Cl reduction | High end-group conversion, high isolated yields | >99% end-group conversion, 82-99% isolated yield mdpi.com |

The choice of synthetic methodology ultimately depends on the desired scale of production, the specific structure of the target molecule, and the required level of purity. For the synthesis of diverse libraries of biotinylated probes for research purposes, the modularity of solid-phase synthesis is highly advantageous. For larger-scale production of a specific Biotin-PEG-amine derivative, an optimized solution-phase route may be more cost-effective. In all cases, careful control of reaction conditions and rigorous purification are essential to obtain a final product of the high quality required for sensitive biological applications.

Mechanistic Principles of Biotin C1 Peg3 C3 Amine Utilization in Biological Systems

Biotin-Streptavidin/Avidin (B1170675) Interaction Kinetics and Thermodynamics

The interaction between biotin (B1667282) and the proteins avidin (found in egg whites) and streptavidin (isolated from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature. nih.govthermofisher.com This interaction is characterized by remarkable specificity and stability, making it an invaluable tool in a vast array of biological applications. bosterbio.comnih.gov

The binding affinity between biotin and avidin/streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar to picomolar range. nih.govnih.gov Avidin generally exhibits a slightly tighter binding to biotin than streptavidin. researchgate.net This affinity is approximately 1,000 to 1,000,000 times stronger than a typical antigen-antibody interaction. nih.govnih.gov

The interaction is highly specific, driven by a combination of hydrogen bonds, van der Waals forces, and the hydrophobic effect, as the biotin molecule fits perfectly into the binding pocket of the avidin or streptavidin tetramer. researchgate.net Each of the four identical subunits of the protein can bind one molecule of biotin. thermofisher.com The association rate constant (k_on_) is very rapid, though studies have shown it to be slightly slower than the diffusion-limited rate, suggesting a conformational change may occur upon binding. plos.orgnih.gov

Table 1: Binding Affinity of Biotin to Avidin and Streptavidin

| Protein | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Avidin | ~10-15 M | nih.govplos.org |

| Streptavidin | ~10-14 M | nih.gov |

The biotin-avidin/streptavidin complex is renowned for its extraordinary stability under a wide range of experimental conditions, including extremes of pH, temperature, and the presence of organic solvents and denaturing agents. bosterbio.comnih.govthermofisher.com

Differential scanning calorimetry studies have demonstrated a dramatic increase in the thermal stability of both avidin and streptavidin upon binding to biotin. The midpoint temperature (T_m_) of thermal denaturation for streptavidin increases from 75°C to 112°C when fully saturated with biotin. nih.govresearchgate.net Similarly, avidin's T_m_ increases from 83°C to 117°C upon biotin binding. nih.govresearchgate.net This remarkable thermostability is among the highest reported for proteins. nih.gov The complex also shows significant stability in the presence of chemical denaturants. For instance, the streptavidin-biotin complex remains tetrameric and stable in 6 M guanidinium (B1211019) hydrochloride (GuHCl) with a T_m_ of 108°C. nih.govresearchgate.net

The thermodynamics of the interaction can be temperature-dependent. Studies using isothermal titration calorimetry have shown that the binding can be entropically driven at lower temperatures (15°C to 25°C) and enthalpically driven at higher temperatures (30°C to 40°C), reflecting changes in polar and nonpolar interactions. aimspress.comaimspress.com

Table 2: Thermal Stability of Avidin and Streptavidin With and Without Biotin

| Protein State | Midpoint of Thermal Denaturation (Tm) | Reference |

|---|---|---|

| Streptavidin (Unliganded) | 75°C | nih.govresearchgate.net |

| Streptavidin-Biotin Complex | 112°C | nih.govresearchgate.net |

| Avidin (Unliganded) | 83°C | nih.gov |

| Avidin-Biotin Complex | 117°C | nih.gov |

Role of the Polyethylene (B3416737) Glycol Linker in Bioconjugation Performance

The PEG linker in Biotin-C1-PEG3-C3-amine is a flexible, hydrophilic spacer that significantly improves the properties of the molecule it connects to a target biomolecule. This process, known as PEGylation, is a widely used strategy to enhance the therapeutic and diagnostic efficacy of bioconjugates. precisepeg.comnih.gov

The PEG chain creates a "steric shield" or a protective layer around the conjugated biomacromolecule. nih.govmdpi.com This physical barrier hinders the approach of other molecules, such as proteolytic enzymes, which can increase the stability and in vivo half-life of therapeutic proteins. nih.govmdpi.com This shielding effect is also crucial for reducing the immunogenicity of a biopharmaceutical by masking its antigenic epitopes from the immune system. nih.govmolecularcloud.org The size and density of the PEG chain are key factors, with longer chains generally providing a more potent steric hindrance effect. rsc.orgnih.gov

Compound Name Reference

Influence on Conjugate Stability and Biological Persistence

The incorporation of a polyethylene glycol (PEG) spacer, specifically the triethylene glycol (PEG3) unit in Biotin-C1-PEG3-C3-amine, significantly influences the properties of the resulting bioconjugate. This modification, known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic characteristics of therapeutic molecules and biological probes. nih.govresearchgate.net The PEG3 linker, though short, imparts critical attributes that improve the stability and extend the biological persistence of the molecule to which it is attached.

The primary benefits of the PEG3 linker stem from its hydrophilic and flexible nature. When conjugated to a protein or peptide, the PEG chain creates a hydrophilic cloud around the molecule. This steric hindrance shields the conjugate from proteolytic enzymes, thereby increasing its stability and resistance to degradation in biological systems. researchgate.net Furthermore, this hydrophilic shield can reduce the immunogenicity and antigenicity of the conjugate, preventing its rapid clearance by the immune system. researchgate.netconju-probe.com

Table 1: Effects of the PEG3 Linker on Bioconjugate Properties

| Property | Influence of PEG3 Linker | Mechanism | Reference |

|---|---|---|---|

| Biological Stability | Increased | Steric hindrance protects against proteolytic enzyme degradation. | researchgate.net |

| Biological Persistence | Increased | Larger hydrodynamic size reduces renal clearance, extending circulation time. | nih.govresearchgate.net |

| Immunogenicity | Decreased | Shields antigenic epitopes from immune recognition. | researchgate.net |

| Solubility | Increased | The hydrophilic nature of PEG enhances water solubility and prevents aggregation. | nih.govthermofisher.com |

Amine Reactivity in Bioconjugation and Site-Specificity Considerations

The terminal primary amine (-NH2) of the Biotin-C1-PEG3-C3-amine molecule is a key functional group for its use in bioconjugation. However, the outline focuses on the utilization of the entire biotinylating agent to target specific amine residues on other biological molecules. In this context, the discussion centers on the reactivity of primary amines on proteins and peptides, which are the principal targets for biotinylation using reagents activated to react with them.

Primary amines are among the most abundant and accessible functional groups on the surface of proteins, making them frequent targets for chemical modification. nih.govmdpi.com They are present at the N-terminus of every polypeptide chain (α-amine) and on the side chain of lysine (B10760008) (Lys, K) residues (ε-amine). nih.gov Due to their nucleophilic nature, these amines readily react with various electrophilic chemical groups, forming stable covalent bonds. mdpi.comnih.gov This reactivity is the foundation for many bioconjugation strategies, but it also presents a challenge in achieving site-specificity, as a typical protein contains numerous lysine residues and one N-terminal amine, all of which are potential reaction sites. nih.gov

Targeting Lysine Residues and N-Terminal Amines

Achieving specificity between the N-terminal α-amine and the ε-amines of lysine side chains is a primary goal in site-specific protein modification. The key to differentiating these two types of primary amines lies in their differing acidity, or pKa values. The α-amine at the N-terminus generally has a pKa value around 8.0, while the ε-amine of lysine has a higher pKa, typically around 10.0. mdpi.com

This difference in pKa allows for selective targeting by controlling the pH of the reaction buffer. At a near-physiological or slightly acidic pH (e.g., pH 7.2-8.0), the N-terminal α-amine is more deprotonated and thus more nucleophilic than the lysine ε-amines, which remain largely protonated and non-reactive. mdpi.comnih.gov Therefore, performing a conjugation reaction in this pH range favors modification of the N-terminus. Conversely, increasing the pH to a more alkaline range (e.g., pH 8.5-9.5) deprotonates the lysine side chains, making them available for reaction and leading to modification at multiple sites. mdpi.com Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to acylate these primary amines, forming stable amide bonds. nih.govnih.gov

Table 2: Comparison of N-Terminal and Lysine Amines for Bioconjugation

| Feature | N-Terminal α-Amine | Lysine ε-Amine | Reference |

|---|---|---|---|

| Location | One per polypeptide chain | Multiple, on protein surface | nih.gov |

| Typical pKa | ~8.0 | ~10.0 | mdpi.com |

| Optimal Reaction pH | pH 7.2 - 8.0 | pH 8.5 - 9.5 | mdpi.com |

| Reactivity Control | High selectivity achievable via pH control | Less selective, often leads to heterogeneous products | mdpi.comnih.gov |

Comparison of Chemical and Enzymatic Site-Specific Biotinylation Methodologies

The attachment of biotin to a target protein can be achieved through either chemical or enzymatic methods, each with distinct advantages and disadvantages regarding site-specificity.

Chemical Biotinylation typically involves the use of amine-reactive reagents, such as those containing an N-hydroxysuccinimide (NHS) ester. researchgate.net These reagents react with the nucleophilic primary amines found on lysine residues and the N-terminus. nih.gov While straightforward, this approach often results in a heterogeneous mixture of products, with biotin attached at various locations and in varying numbers per protein molecule. nih.gov Although some site-selectivity can be achieved by controlling the pH as described previously, it is difficult to modify a single, specific lysine residue among many. mdpi.com

Enzymatic Biotinylation , in contrast, offers superior site-specificity. This method utilizes enzymes, such as engineered biotin ligases (e.g., BioID, TurboID) or peroxidases (e.g., APEX), that are genetically fused to a protein of interest. researchgate.netacs.org These enzymes catalyze the covalent attachment of biotin to nearby proteins. For instance, TurboID is a highly efficient biotin ligase that, in the presence of biotin and ATP, generates reactive biotinoyl-5'-AMP, which then labels accessible primary amines (primarily on lysine residues) of proteins within a nanometer-scale radius of the enzyme. researchgate.netnih.gov This "proximity labeling" ensures that biotinylation is restricted to proteins in the immediate vicinity of the target protein to which the enzyme is fused, providing high spatial resolution and specificity that is unattainable with conventional chemical methods. nih.gov

Table 3: Comparison of Biotinylation Methodologies

| Feature | Chemical Biotinylation (e.g., NHS Ester) | Enzymatic Biotinylation (e.g., TurboID) | Reference |

|---|---|---|---|

| Specificity | Low; targets all accessible primary amines. Some N-terminal preference via pH control. | High; restricted to proteins in proximity to the enzyme fusion. | nih.govacs.org |

| Mechanism | Covalent modification via chemical reaction (e.g., acylation). | Enzyme-catalyzed generation of a reactive biotin species for proximity labeling. | nih.govresearchgate.net |

| Reaction Conditions | Performed in vitro on purified proteins; requires specific pH and buffer conditions. | Can be performed in living cells and organisms, capturing transient interactions. | mdpi.comresearchgate.net |

| Outcome | Heterogeneous product mixture. | Spatially defined labeling of a protein's microenvironment. | nih.govnih.gov |

| Primary Application | General labeling of purified proteins. | Proximity-dependent proteomics, mapping protein-protein interactions and subcellular locations. | researchgate.net |

Academic Research Applications of Biotin C1 Peg3 C3 Amine in Molecular and Cellular Biology

Advanced Affinity Purification Methodologies

Affinity purification is a powerful technique for isolating specific molecules or complexes from intricate biological mixtures. The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of many of these methods. Biotin-C1-PEG3-C3-amine (TFA) serves as a versatile linker to attach the biotin "handle" to a molecule of interest, enabling its subsequent capture and purification.

The covalent attachment of Biotin-C1-PEG3-C3-amine (TFA) to a protein of interest, or a component of a protein complex, allows for the efficient isolation of these entities from crude cell lysates or other complex biological samples. The amine group of the linker can be readily coupled to carboxyl groups on the target protein in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), forming a stable amide bond.

Once biotinylated, the protein or protein complex can be captured on a solid support (e.g., magnetic beads or agarose (B213101) resin) coated with streptavidin. The PEG3 spacer in Biotin-C1-PEG3-C3-amine (TFA) plays a crucial role in this process by minimizing steric hindrance, thus ensuring efficient binding of the biotin tag to the streptavidin on the solid phase. This is particularly important when dealing with large protein complexes. After washing away non-specifically bound proteins, the purified protein or complex can be eluted, although the strength of the biotin-streptavidin bond often necessitates denaturing conditions for elution.

Many biologically significant proteins, such as transcription factors and kinases, are present at very low concentrations within the cell, making their study challenging. Biotin-C1-PEG3-C3-amine (TFA) facilitates the enrichment of these low-abundance biomacromolecules. By biotinylating a specific antibody or a small molecule ligand that binds to the target of interest, researchers can effectively "pull down" and concentrate the target from a large volume of lysate. The high binding capacity of streptavidin-coated beads, combined with the specificity of the biotin tag, allows for a significant enrichment factor, making subsequent analysis by techniques like mass spectrometry feasible.

Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes. Biotin-C1-PEG3-C3-amine (TFA) is instrumental in co-immunoprecipitation (Co-IP) and pull-down assays designed to identify PPIs. In a typical workflow, a "bait" protein is biotinylated using the linker. This bait protein is then introduced into a cell lysate, where it can interact with its binding partners ("prey" proteins). The entire complex is then captured on streptavidin beads. After stringent washing steps to remove non-specific interactors, the prey proteins are eluted and identified, often by mass spectrometry. The hydrophilic PEG spacer of the linker helps to maintain the native conformation of the bait protein and reduces non-specific binding, leading to more reliable identification of true interaction partners.

| Parameter | Description | Relevance of Biotin-C1-PEG3-C3-amine (TFA) |

| Bait Protein | The protein of interest used to "fish" for interacting partners. | Can be biotinylated using the amine-reactive group of the linker. |

| Prey Protein(s) | Proteins that interact with the bait protein. | Are co-purified with the biotinylated bait protein. |

| Affinity Matrix | Solid support (e.g., beads) coated with streptavidin. | Captures the biotinylated bait-prey complex. |

| Elution | Release of the bound proteins from the affinity matrix. | Often requires harsh conditions due to the strong biotin-streptavidin bond. |

Post-translational modifications (PTMs) are critical for regulating protein function. A derivative of the core Biotin-C1-PEG3-C3-amine structure has been utilized in the detection of specific PTMs. For instance, a more complex version, Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 TFA, has been employed to detect N-myristoylated and GPI-anchored proteins in the malaria parasite Plasmodium falciparum. In such applications, the azide (B81097) group allows for bioorthogonal "click" chemistry reactions to label proteins that have been metabolically tagged with a corresponding alkyne-modified lipid. The biotin tag then enables the enrichment and subsequent identification of these modified proteins by mass spectrometry. This approach allows for the proteome-wide analysis of specific PTMs.

A significant application of Biotin-C1-PEG3-C3-amine (TFA) is in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Biotin-C1-PEG3-C3-amine (TFA) can be used as a linker in the synthesis of biotinylated PROTACs or small molecule drugs. These biotinylated probes can then be used in affinity pulldown experiments to identify the cellular targets of a drug. By incubating the biotinylated compound with cell lysate, allowing it to bind to its target protein(s), and then capturing the complex on streptavidin beads, researchers can isolate and identify the drug's targets.

| Component | Function | Role of Biotin-C1-PEG3-C3-amine (TFA) |

| Small Molecule Drug/Ligand | Binds to the target protein(s) of interest. | Is conjugated to the biotin linker. |

| Biotin Tag | Enables affinity capture. | Provided by the biotin moiety of the linker. |

| Streptavidin-coated Beads | Solid support for purification. | Binds to the biotin tag of the probe-target complex. |

| Mass Spectrometry | Identifies the captured proteins. | Reveals the potential drug targets. |

High-Throughput Screening and Proteomics Approaches

The properties of Biotin-C1-PEG3-C3-amine (TFA) and similar biotin-PEG linkers also lend themselves to high-throughput screening (HTS) and proteomics applications. The ability to immobilize biotinylated molecules on streptavidin-coated microplates or other surfaces allows for the development of various screening assays. For example, in a study by Blazic et al. (2024), a related compound, Biotin-PEG3-amine, was used in the high-throughput selection of new enzymes from a library of mutants using phage display. In this context, the biotin tag allows for the capture and selection of phages displaying enzymes with the desired activity.

In the broader field of proteomics, biotin-PEG linkers are used to enrich specific classes of proteins or peptides from complex mixtures prior to mass spectrometry analysis. The hydrophilicity of the PEG spacer improves the solubility of the labeled molecules, which can be beneficial for subsequent analysis. The defined length of the PEG linker can also be advantageous in certain quantitative proteomics strategies. The use of biotinylated probes, enabled by linkers like Biotin-C1-PEG3-C3-amine (TFA), in combination with mass spectrometry, is a powerful approach for identifying proteins in a variety of biological contexts, from mapping protein-protein interaction networks to identifying the targets of bioactive small molecules.

Proximity Labeling Techniques for Spatial Proteomics (e.g., BioID, APEX, TurboID)

Proximity labeling (PL) techniques have revolutionized the study of protein-protein interactions (PPIs) and subcellular proteomes by enabling the identification of transient and weak interactions in a cellular context. nih.gov Methods such as BioID (proximity-dependent biotin identification), APEX (ascorbate peroxidase), and TurboID utilize enzymes fused to a protein of interest to generate reactive biotin species that covalently label nearby proteins. nih.govspringernature.com Amine-reactive biotinylating agents are crucial components in some of these workflows, particularly for in vitro validation or chemical crosslinking approaches that complement the enzymatic labeling.

Biotin-C1-PEG3-C3-amine (TFA), with its terminal primary amine, can be conjugated to amine-reactive reagents or used to modify surfaces and molecules. While the primary application in PL involves biotin as the substrate for ligases like BioID or TurboID, structurally similar amine-reactive biotin-PEG reagents (e.g., NHS-biotin) are used to label proteins directly. nih.govalfa-chemistry.com For instance, in vitro studies to validate interactions or to assess labeling efficiency often employ amine-reactive biotinylation reagents to label purified proteins or cell lysates. nih.gov The PEG3 linker in Biotin-C1-PEG3-C3-amine offers hydrophilicity and a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the biotin moiety for subsequent detection and purification with streptavidin-coated beads. bpsbioscience.combroadpharm.com

The development of more efficient ligases like TurboID has enhanced the temporal resolution of proximity labeling. nih.gov Thiol-cleavable biotin analogs have been introduced to improve the identification of biotinylated peptides in mass spectrometry by allowing the release of proteins from streptavidin beads under mild conditions, which can help mitigate issues with trypsin digestion efficiency at biotinylated lysine (B10760008) residues. nih.gov The fundamental principle, however, remains the covalent tagging of proximal proteins with biotin, a process for which reagents like Biotin-C1-PEG3-C3-amine are structurally well-suited for conjugation and detection purposes in related biochemical assays.

Development and Application of Functional Protein Microarrays

Functional protein microarrays are a high-throughput platform for analyzing protein activities, interactions, and specificities. A key requirement for their fabrication is the effective and oriented immobilization of proteins onto a solid surface while preserving their native conformation and function. nih.gov Biotin-C1-PEG3-C3-amine and similar biotin-PEG-amine linkers play a significant role in strategies based on the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. researchgate.net

The terminal amine group of the linker can be covalently attached to a functionalized microarray surface (e.g., NHS-ester coated glass slides). nih.govredalyc.org This process creates a surface decorated with biotin molecules, ready for the controlled immobilization of streptavidin. Subsequently, biotinylated proteins or other biomolecules can be captured by the streptavidin layer. nih.gov The PEG spacer is crucial in this setup; it extends the biotin moiety away from the surface, reducing steric hindrance and ensuring that the immobilized proteins are accessible for interactions with molecules in solution. researchgate.net This oriented immobilization is superior to random attachment methods, which can lead to denaturation or unfavorable orientations that obscure active sites. nih.gov

Research has demonstrated that this immobilization strategy is robust, allowing for stringent washing conditions due to the strength of the biotin-streptavidin bond. nih.gov This enhances the signal-to-noise ratio in microarray experiments. Studies have successfully used this method to assemble fluorescently labeled streptavidin and antibodies onto patterned surfaces, confirming the high selectivity and low non-specific binding provided by the PEG passivation of surrounding areas. nih.gov

| Application Area | Role of Biotin-PEG-Amine Linker | Key Research Finding | Reference |

|---|---|---|---|

| Protein Microarray Fabrication | Surface functionalization for oriented protein immobilization. | Amine-functionalized slides patterned with biotin-PEG linkers showed high signal and low noise for streptavidin assembly, demonstrating effective and selective protein patterning. | nih.gov |

| Multiplexed Protein Analysis | Enables site-specific attachment of biotinylated proteins to avidin-coated surfaces. | Intein-mediated generation of biotinylated proteins allows for their immobilization on avidin-functionalized slides, with the proteins retaining full biological activity for interaction studies. | nih.gov |

| High-Throughput Screening | Facilitates the creation of high-density arrays for screening protein-ligand interactions. | The strong biotin-avidin interaction permits stringent washing conditions, making the microarray highly robust for screening assays. | nih.gov |

High-Throughput Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for detecting and quantifying proteins and other antigens. The development of high-throughput ELISA formats requires robust, sensitive, and reproducible methods. Biotin-C1-PEG3-C3-amine and related compounds are instrumental in enhancing ELISA performance through the biotin-streptavidin signal amplification system. who.int

In a typical sandwich ELISA, a capture antibody is immobilized on a plate, the antigen is added, followed by a detection antibody. When the detection antibody is biotinylated, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) can be added. anptinc.com Since one streptavidin molecule can bind up to four biotin molecules, this system significantly amplifies the signal, increasing the sensitivity of the assay. nih.gov The amine group on Biotin-C1-PEG3-C3-amine allows for its covalent conjugation to antibodies, typically via their carboxylic acid groups (using EDC chemistry) or after activation of the amine to react with other functional groups. bpsbioscience.comvectorlabs.com

The PEG linker provides several advantages in this context. It increases the water solubility of the biotinylated antibody and its flexibility, which can improve the accessibility of the biotin tag for binding to streptavidin. broadpharm.com This leads to more efficient and uniform immobilization and detection, which is critical for the reliability of high-throughput screening. nih.gov Studies have shown that directional immobilization of biotin-tagged antigens on streptavidin-coated plates results in superior sensitivity in indirect ELISAs compared to passive adsorption. nih.gov This strategy requires significantly less protein and is easily adaptable to multiplexed and high-throughput formats. nih.gov

High-Throughput Ligand Binding Studies

High-throughput screening (HTS) for ligand binding is essential in drug discovery and basic research to identify molecules that interact with a specific target. Fluorescence Polarization (FP) is a solution-based, homogeneous technique well-suited for HTS that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. nih.gov

In a typical FP assay for ligand binding, a small, fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling slows down, leading to an increase in polarization. Biotin-C1-PEG3-C3-amine can be used to synthesize such fluorescent tracers. The amine group allows for conjugation to a fluorophore, while the biotin moiety can be used for immobilization or as a ligand for biotin-binding proteins like avidin.

A high-throughput FP assay has been developed for the detection of biotin and biotin-binding proteins. nih.govresearchgate.net In this assay, a fluorescently labeled biotin derivative is used as the tracer. The presence of unlabeled biotin in a sample competes with the tracer for binding to a known amount of avidin, causing a decrease in polarization. Conversely, the amount of a biotin-binding protein in a sample can be quantified by its ability to bind the fluorescent tracer and increase polarization. nih.gov The simplicity of the mix-and-read format, without the need for separation steps, makes FP assays highly amenable to automation and high-throughput applications in 384-well or 1536-well plate formats. nih.gov

Targeted Molecular Delivery and Imaging Research

Receptor-Mediated Cellular Uptake Mechanisms of Biotin Conjugates

Biotin is an essential vitamin (B7) that is taken up by cells via specific transporters, such as the sodium-dependent multivitamin transporter (SMVT), which is often overexpressed in rapidly proliferating cancer cells. nih.govnih.gov This overexpression has been widely exploited in research to achieve targeted delivery of therapeutic and imaging agents to tumors. Biotin-C1-PEG3-C3-amine serves as a versatile linker for conjugating various payloads to create biotinylated agents for these studies. nih.gov

The conjugation of biotin to proteins, nanoparticles, or drugs facilitates their recognition and internalization by cells expressing biotin receptors. nih.gov The mechanism of uptake for these conjugates often involves receptor-mediated endocytosis. nih.gov For example, studies with biotin-PEG-conjugated bovine serum albumin (BSA) showed significantly improved intracellular delivery into cancer cells compared to non-biotinylated BSA, an effect attributed to favorable interactions with biotin receptors. nih.gov

The PEG component of the linker is critical as it enhances the solubility and circulation time of the conjugate while providing a spacer that prevents the payload from interfering with the biotin-receptor interaction. nih.gov Research has shown that the cellular uptake of biotinylated nanoparticles can be inhibited by free biotin, confirming the receptor-mediated nature of the process. nih.gov Furthermore, by using endocytic inhibitors, studies have begun to dissect the specific pathways involved, suggesting that biotin-conjugated nanocarriers may utilize caveolae-dependent endocytosis, shifting the entry route away from the clathrin-mediated pathway often used by free proteins. researchgate.net

Engineering of Nanocarriers (Nanoparticles, Liposomes, Micelles) for Targeted Research Delivery

Biotin-C1-PEG3-C3-amine is extensively used in the surface functionalization of nanocarriers to achieve active targeting to specific cells or tissues for research purposes. acs.orgnih.gov The primary amine group of the linker allows for its covalent attachment to the surface of various nanocarriers, including polymeric nanoparticles (e.g., PLGA), liposomes, and micelles, which often possess reactive carboxyl groups or can be otherwise functionalized for conjugation. acs.orgresearchgate.net

Once the nanocarrier is decorated with the biotin-PEG linker, the exposed biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors. nih.gov This strategy has been shown to enhance the cellular uptake and therapeutic efficacy of encapsulated agents in preclinical models. For instance, lutein-loaded PLGA-PEG-biotin nanoparticles demonstrated higher uptake in retinal cells compared to non-targeted nanoparticles. nih.gov Similarly, biotin-decorated PLGA nanoparticles containing the anti-cancer drug SN-38 showed preferential cytotoxicity against tumor cells with high biotin receptor expression.

The PEG spacer plays a dual role in these systems. Besides providing a flexible linker for biotin, it also imparts "stealth" properties to the nanocarrier, reducing non-specific uptake by the reticuloendothelial system (RES). nih.gov This PEGylation effect can prolong the circulation half-life of the nanoparticles, allowing more time for them to accumulate at the target site through both passive (Enhanced Permeability and Retention effect) and active (biotin-mediated) targeting. researchgate.net

| Nanocarrier Type | Payload / Application | Key Research Finding | Reference |

|---|---|---|---|

| PLGA Nanoparticles | General Surface Modification | Successfully functionalized PLGA nanoparticles with Biotin-PEG-amine, demonstrating specific binding to avidin-coated surfaces and enhanced cellular uptake. | acs.orgresearchgate.net |

| PLGA-PEG Nanoparticles | Lutein (B1675518) (for Age-Related Macular Degeneration) | Biotin-decorated nanoparticles enhanced lutein uptake in retinal pigment epithelium (ARPE-19) cells. | nih.gov |

| Porphyrin Self-Assembled Nanoparticles | Doxorubicin (Chemo-photodynamic therapy) | Biotin-conjugated PEGylated porphyrin nanoparticles showed rapid and selective uptake in MCF-7 breast cancer cells and co-localized in mitochondria and lysosomes. | rsc.org |

| Conjugated Polymer Nanoparticles | Cellular Imaging | Incorporation of biotin-PEG lipids into nanoparticles enabled targeted labeling of specific cell surface receptors via a streptavidin bridge. | nih.gov |

Development of Biotinylated Probes for Cell-Specific Imaging Studies

Biotin-C1-PEG3-C3-amine (TFA) and similar biotin-PEG-amine linkers are instrumental in the development of biotinylated probes for cell-specific imaging. The terminal amine group allows for the covalent conjugation of the linker to fluorophores, quantum dots, or other imaging agents. The biotin moiety then serves as a high-affinity tag for targeting cells or tissues that have been pre-labeled with avidin or streptavidin, or for binding to endogenous biotin receptors.

The PEG spacer in these probes is crucial as it enhances the water solubility of the conjugate and reduces non-specific binding to cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments. For instance, FITC-PEG-Biotin, a structurally related compound, is used for immunostaining to detect and localize specific antigens in cells and tissues. peg.ink By conjugating FITC-PEG-Biotin to an antibody, a fluorescent probe is created that can bind to its target antigen. The biotin component allows for signal amplification through the subsequent addition of streptavidin conjugated to a fluorescent reporter.

In another application, biotin-PEG linkers have been used to create gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins in microarray assays, which can be adapted for cellular imaging. nih.gov These probes enable sensitive detection of biomarkers, and the PEG linker helps to minimize steric hindrance, facilitating the binding of the nanoparticle to its target. nih.gov

| Probe Component | Function in Cell-Specific Imaging | Example Application |

| Biotin | High-affinity targeting and signal amplification | Binding to streptavidin-conjugated reporters |

| PEG Linker | Increases solubility, reduces non-specific binding, minimizes steric hindrance | Improved signal-to-noise ratio in fluorescence microscopy |

| Amine Group | Covalent attachment to imaging agents (e.g., fluorophores) | Creation of fluorescently labeled antibodies |

| Imaging Agent | Provides the detectable signal | Fluorescence microscopy, immunofluorescence |

Biosensor and Bioassay Development

Surface Plasmon Resonance (SPR) for Real-Time Molecular Interaction Analysis

Biotin-C1-PEG3-C3-amine (TFA) and similar biotinylated linkers are widely used in Surface Plasmon Resonance (SPR) biosensors for the stable and oriented immobilization of ligands to the sensor chip surface. bioradiations.comnih.govdiva-portal.org The high affinity of the biotin-streptavidin interaction provides a robust and reliable method for capturing biotinylated proteins, peptides, or nucleic acids on a streptavidin-coated sensor chip. nih.govbiosensingusa.com

The process typically involves the covalent attachment of streptavidin to the sensor surface, followed by the injection of the biotinylated ligand, which is captured with high affinity. biosensingusa.com The PEG spacer of the linker plays a critical role in extending the biotin moiety away from the ligand's surface, which minimizes steric hindrance and ensures the accessibility of the biotin for binding to streptavidin. nih.gov This oriented immobilization of the ligand is crucial for accurate kinetic analysis of its interaction with an analyte.

This technique has been used to study a wide range of molecular interactions, including protein-protein, protein-peptide, and protein-nucleic acid interactions. nih.gov The real-time nature of SPR allows for the determination of association and dissociation rate constants, as well as equilibrium dissociation constants. biosensingusa.com

| Parameter | Description | Significance in SPR |

| Association Rate Constant (ka) | The rate at which the analyte binds to the immobilized ligand. | Provides information on the speed of complex formation. |

| Dissociation Rate Constant (kd) | The rate at which the analyte-ligand complex dissociates. | Indicates the stability of the complex. |

| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka, representing the affinity of the interaction. | A lower KD value indicates a higher affinity. |

Flow Cytometry for Cell Surface Protein Expression and Immunophenotyping

In flow cytometry, biotinylated reagents are essential for the detection and quantification of cell surface proteins and for detailed immunophenotyping. nih.gov While direct data on Biotin-C1-PEG3-C3-amine (TFA) in specific flow cytometry experiments is limited, the principles of using biotin-PEG-amine linkers are well-established. The amine group of the linker can be used to conjugate it to an antibody or another protein that specifically binds to a cell surface marker.

The resulting biotinylated probe is then used to label a cell population. The detection is typically achieved using a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin (PE) or streptavidin-allophycocyanin (APC)). thermofisher.com This indirect staining method offers several advantages, including signal amplification, as multiple fluorescent streptavidin molecules can bind to a single biotinylated primary antibody. The PEG spacer helps to maintain the solubility and stability of the biotinylated antibody and minimizes non-specific binding to cells. thermofisher.com

This approach is widely used for identifying and quantifying specific cell populations based on their surface protein expression profiles, a process known as immunophenotyping. thermofisher.com

| Reagent | Role in Flow Cytometry | Example |

| Biotinylated Primary Antibody | Binds specifically to a cell surface antigen. | Anti-CD4 antibody conjugated with Biotin-C1-PEG3-C3-amine. |

| Fluorescent Streptavidin Conjugate | Binds to the biotin on the primary antibody for detection. | Streptavidin-PE. |

| Flow Cytometer | Detects and quantifies the fluorescence of individual cells. | Analysis of T-cell subpopulations. |

Plate-Based Immunoassays Utilizing Biotinylated Reagents

Biotinylated reagents, including those synthesized using linkers like Biotin-C1-PEG3-C3-amine (TFA), are fundamental to the development of highly sensitive and specific plate-based immunoassays, such as the enzyme-linked immunosorbent assay (ELISA). The high-affinity interaction between biotin and streptavidin is exploited to immobilize antigens or antibodies onto the surface of microtiter plates and for signal detection. nih.gov

In a typical sandwich ELISA, a capture antibody is coated on the plate. After the antigen is added, a biotinylated detection antibody is introduced, which binds to a different epitope on the antigen. The signal is then generated by adding a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), followed by a chromogenic substrate. The PEG linker in the biotinylated detection antibody can enhance its solubility and reduce non-specific binding, leading to improved assay performance. thermofisher.com

Research has shown that the directional and efficient immobilization of biotin-tagged proteins on streptavidin-coated surfaces leads to superior sensitivities in indirect ELISAs compared to passive immobilization. nih.gov This is because site-specific biotinylation ensures a uniform orientation of the protein, which can improve its accessibility for antibody binding. nih.gov

| Assay Component | Function in ELISA | Benefit of Biotinylation |

| Streptavidin-Coated Plate | Provides a surface for the high-affinity capture of biotinylated molecules. | Uniform and oriented immobilization of antigens or antibodies. |

| Biotinylated Detection Antibody | Binds to the captured antigen. | Allows for signal amplification through streptavidin-enzyme conjugates. |

| Streptavidin-Enzyme Conjugate | Binds to the biotinylated detection antibody and catalyzes a colorimetric reaction. | High sensitivity and specificity. |

Analytical and Characterization Methodologies for Biotin Peg Amine Conjugates and Biotinylated Biomacromolecules

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of biotinylated proteins and peptides. Its high sensitivity, accuracy, and resolution allow for the precise determination of molecular masses, the identification of modification sites, and the quantification of labeled species.

Protein Identification and Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying proteins within complex biological samples. creative-proteomics.com In the context of biotinylation, LC-MS/MS is employed after the enrichment of biotinylated proteins, often through affinity purification using streptavidin-coated beads. creative-proteomics.com

The general workflow involves:

Biotinylation: Proteins in a sample are labeled with a biotinylating reagent, such as one containing a Biotin-C1-PEG3-C3-amine moiety.

Enrichment: The biotinylated proteins are captured using streptavidin or avidin (B1170675) affinity chromatography.

Digestion: The enriched proteins are enzymatically digested, typically with trypsin, to generate a mixture of peptides.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to produce characteristic fragmentation patterns.

Data Analysis: The fragmentation spectra are searched against protein sequence databases to identify the corresponding proteins.

Quantitative proteomics strategies can also be integrated into this workflow. For example, stable isotope labeling methods can be used to compare the abundance of biotinylated proteins between different samples. nih.gov

| Step | Description | Purpose |

|---|---|---|

| Biotinylation | Covalent attachment of a biotin (B1667282) tag to proteins. | Enables selective enrichment. |

| Affinity Purification | Isolation of biotinylated proteins using streptavidin/avidin. | Reduces sample complexity and enriches for target proteins. |

| Proteolytic Digestion | Enzymatic cleavage of proteins into smaller peptides. | Generates peptides suitable for MS analysis. |

| LC-MS/MS | Separation and fragmentation of peptides for mass analysis. | Provides peptide mass and sequence information. |

| Database Searching | Matching experimental MS/MS spectra to theoretical spectra. | Identifies the proteins present in the original sample. |

Direct Detection of Biotinylated Peptides and Biotinylation Sites (e.g., BioSITe)

While traditional methods often identify biotinylated proteins indirectly, recent advancements have focused on the direct detection of the biotinylated peptides themselves. This approach provides definitive evidence of biotinylation and allows for the precise mapping of modification sites. johnshopkins.edunih.gov

One such method is BioSITe (Biotinylation Site Identification Technology) , which facilitates the capture and analysis of biotinylated peptides. johnshopkins.edunih.gov In contrast to conventional approaches that enrich proteins before digestion, BioSITe involves digesting the entire proteome first and then enriching for the biotinylated peptides. johnshopkins.edunih.gov This strategy has been shown to significantly increase the identification of biotin-labeled peptides. acs.orgnih.gov

The direct detection of peptides modified with a Biotin-C1-PEG3-C3-amine tag would reveal a specific mass shift in the MS data, corresponding to the mass of the tag. Fragmentation analysis (MS/MS) of these modified peptides can then pinpoint the exact amino acid residue (e.g., lysine) to which the biotin moiety is attached. nih.gov This site-specific information can provide valuable insights into protein structure, function, and interactions. johnshopkins.edunih.gov

Immunological and Affinity-Based Detection Methods

In addition to mass spectrometry, a variety of immunological and affinity-based techniques are routinely used to detect and quantify biotinylated biomacromolecules. These methods leverage the high-affinity interaction between biotin and streptavidin or avidin.

Western Blotting for Biotinylated Protein Detection

Western blotting is a widely used technique for the detection of specific proteins in a complex mixture. nih.govdiva-portal.org To detect biotinylated proteins, the standard Western blot protocol is adapted to use a streptavidin conjugate instead of a primary antibody.

The typical workflow is as follows:

Protein Separation: The protein sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).